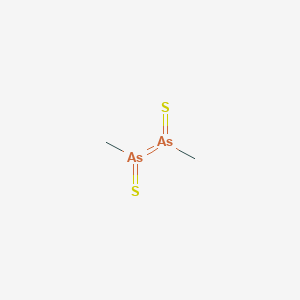
Arsine sulfide, dimethyldi-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine sulfide, dimethyldi- is an organoarsenic compound characterized by the presence of arsenic and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arsine sulfide, dimethyldi- typically involves the reaction of dimethylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(CH3)2AsH+S→(CH3)2AsS
Industrial Production Methods: Industrial production of arsine sulfide, dimethyldi- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: Arsine sulfide, dimethyldi- can undergo oxidation reactions, leading to the formation of various oxidized arsenic species.
Reduction: The compound can be reduced under specific conditions to yield different arsenic-containing products.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products include dimethylarsinic acid and other oxidized arsenic compounds.
Reduction: Reduced products may include dimethylarsine and other arsenic hydrides.
Substitution: Substituted products depend on the specific reagents used, such as dimethylarsine halides.
Applications De Recherche Scientifique
Arsine sulfide, dimethyldi- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the semiconductor industry for the production of advanced materials and in the development of sensors for arsenic detection.
Mécanisme D'action
The mechanism of action of arsine sulfide, dimethyldi- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties and applications.
Dimethylarsine (As(CH₃)₂H): A related compound with similar structural features but different reactivity.
Arsenic Trioxide (As₂O₃): An oxidized form of arsenic with distinct chemical behavior and uses.
Uniqueness: Arsine sulfide, dimethyldi- is unique due to the presence of both arsenic and sulfur atoms, which impart distinct chemical properties and reactivity
Propriétés
Numéro CAS |
13367-92-5 |
|---|---|
Formule moléculaire |
C2H6As2S2 |
Poids moléculaire |
244.05 g/mol |
Nom IUPAC |
(E)-methyl-[methyl(sulfanylidene)-λ5-arsanylidene]-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C2H6As2S2/c1-3(5)4(2)6/h1-2H3 |
Clé InChI |
YWUWXRNXJPVSGP-UHFFFAOYSA-N |
SMILES isomérique |
C/[As](=S)=[As](=S)/C |
SMILES canonique |
C[As](=S)=[As](=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


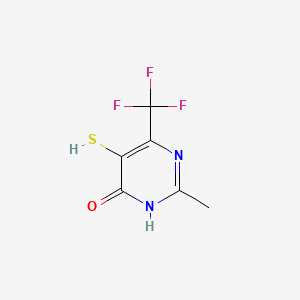
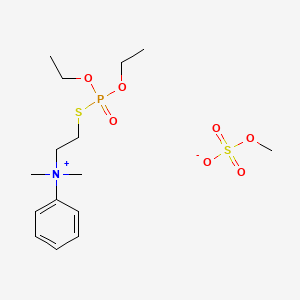
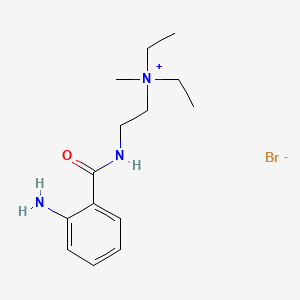
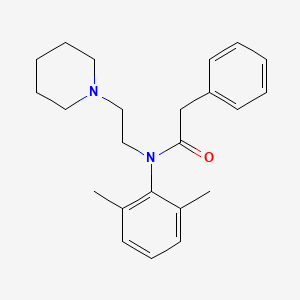
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
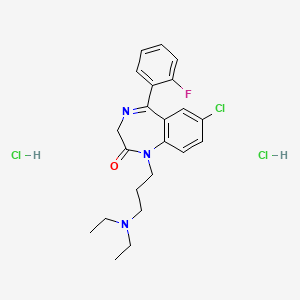
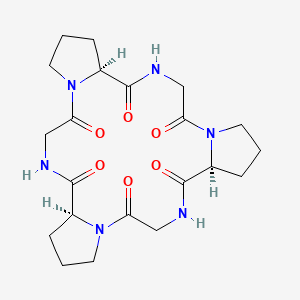
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
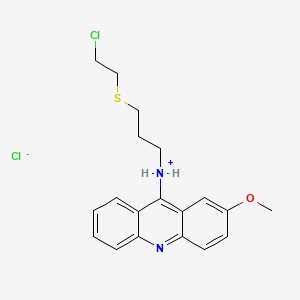
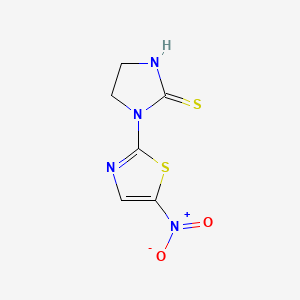
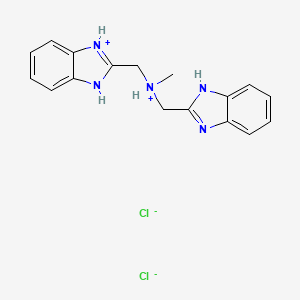

![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
